7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride
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Overview
Description
7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride, also known as Reproterol hydrochloride, is a chemical compound with significant pharmacological properties. It is primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound’s structure includes a purine core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride involves multiple steps. One common method starts with the alkylation of theophylline with 3-chloropropylamine to form an intermediate. This intermediate is then reacted with 3,5-dihydroxybenzaldehyde under reductive amination conditions to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced at the carbonyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of purine derivatives and their reactivity.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Primarily used as a bronchodilator in the treatment of asthma and COPD. It is also studied for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of respiratory drugs and as a reference standard in quality control laboratories.
Mechanism of Action
The compound exerts its effects primarily through the activation of beta-2 adrenergic receptors in the respiratory tract. This activation leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation. The molecular targets include the beta-2 adrenergic receptors, and the pathways involved are the cyclic AMP (cAMP) signaling pathway, which leads to the activation of protein kinase A (PKA) and subsequent relaxation of smooth muscles.
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another beta-2 adrenergic agonist used as a bronchodilator.
Terbutaline: Similar in structure and function, used for asthma and COPD.
Formoterol: A long-acting beta-2 agonist with a similar mechanism of action.
Uniqueness
7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride is unique due to its dual action as a bronchodilator and its potential anti-inflammatory properties. Its structure allows for specific interactions with beta-2 adrenergic receptors, providing effective relief from bronchoconstriction with a rapid onset of action.
Properties
Molecular Formula |
C18H26ClN5O5 |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C18H25N5O5.ClH/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11;/h6-8,10,14-16,19,24-26H,3-5,9H2,1-2H3;1H |
InChI Key |
JZMDUHLIHQTXCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O.Cl |
Origin of Product |
United States |
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